N-[2-(2-methylphenoxy)ethyl]-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide
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Overview
Description
1-(4-METHYLBENZENESULFONYL)-N-[2-(2-METHYLPHENOXY)ETHYL]-5-OXOPYRROLIDINE-2-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a sulfonyl group, and a phenoxyethyl moiety, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHYLBENZENESULFONYL)-N-[2-(2-METHYLPHENOXY)ETHYL]-5-OXOPYRROLIDINE-2-CARBOXAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include sulfonyl chlorides, phenols, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
1-(4-METHYLBENZENESULFONYL)-N-[2-(2-METHYLPHENOXY)ETHYL]-5-OXOPYRROLIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the phenoxyethyl moiety with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
1-(4-METHYLBENZENESULFONYL)-N-[2-(2-METHYLPHENOXY)ETHYL]-5-OXOPYRROLIDINE-2-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-METHYLBENZENESULFONYL)-N-[2-(2-METHYLPHENOXY)ETHYL]-5-OXOPYRROLIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-(3-METHYLPHENOXY)ETHAN-1-ONE
- 1-(4-METHYLBENZENESULFONYL)-2,5-DIHYDRO-1H-PYRROLE
Uniqueness
1-(4-METHYLBENZENESULFONYL)-N-[2-(2-METHYLPHENOXY)ETHYL]-5-OXOPYRROLIDINE-2-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H24N2O5S |
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Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-[2-(2-methylphenoxy)ethyl]-1-(4-methylphenyl)sulfonyl-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C21H24N2O5S/c1-15-7-9-17(10-8-15)29(26,27)23-18(11-12-20(23)24)21(25)22-13-14-28-19-6-4-3-5-16(19)2/h3-10,18H,11-14H2,1-2H3,(H,22,25) |
InChI Key |
ALSKUIJRIDSDJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CCC2=O)C(=O)NCCOC3=CC=CC=C3C |
Origin of Product |
United States |
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